![molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4](/img/structure/B2956805.png)
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
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Description
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol, also known as AMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. AMOM is a versatile compound that can be modified to create a wide range of derivatives with diverse properties.
Scientific Research Applications
- Huisgen 1,3-dipolar cycloaddition is a prominent reaction employing organic azides. In this context, (4-(azidomethyl)phenyl)methanol can react with alkynes catalyzed by copper (I) to yield 1,2,3-triazoles . These triazoles find applications in drug discovery, materials science, and bioconjugation .
- Upon thermal activation or photolysis, organic azides release nitrogen, producing highly reactive nitrenes . These nitrenes efficiently crosslink polymers, altering their physical properties. Applications include enhancing the efficiency of polymer-based devices such as membrane fuel cells , organic solar cells (OSCs) , light-emitting diodes (LEDs) , and organic field-effect transistors (OFETs) . Thermosets also benefit from this process .
- Researchers have developed sensitive methods to detect azido impurities in pharmaceuticals. For instance, (4-(azidomethyl)phenyl)methanol impurities can be quantified in sartan drug substances using LC-MS techniques .
Click Chemistry and 1,2,3-Triazole Formation
Polymer Crosslinking
Quantitative Analysis of Azido Impurities
UHPLC Analysis of Azido Impurities in Sartan Drugs
properties
IUPAC Name |
[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECDYXGGAAZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl}methanol |
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